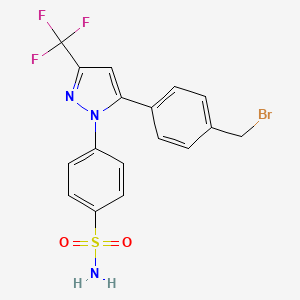

Dehydroxy Bromocelecoxib

説明

Contextualization within the Diarylpyrazole Sulfonamide Class

Dehydroxy Bromocelecoxib belongs to the diarylpyrazole sulfonamide class of compounds. nih.govclevelandclinic.orgwikipedia.org This class is characterized by a central pyrazole (B372694) ring to which two aryl (phenyl) groups are attached. A key feature of many compounds in this class is the presence of a sulfonamide (-SO2NH2) group on one of the phenyl rings. nih.govwikipedia.org Sulfonamides are a well-established class of synthetic drugs with a broad range of applications. nih.govclevelandclinic.org

The general structure of diarylpyrazole sulfonamides allows for significant variation in the substituents on the phenyl rings, leading to a diverse range of chemical and biological properties. This structural versatility has made the diarylpyrazole scaffold a privileged structure in medicinal chemistry.

Structural Characteristics and Relationship to Cyclooxygenase Inhibitors

The defining structural feature of this compound is its diarylpyrazole core, with a brominated phenyl group and another phenyl group bearing a sulfonamide moiety. It is closely related to the well-known selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib (B62257). nih.govzenodo.org The primary difference lies in the absence of a trifluoromethyl group on the pyrazole ring and the substitution of a methyl group with a bromine atom on one of the phenyl rings.

Cyclooxygenase (COX) enzymes are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. acs.orgnih.gov There are two main isoforms, COX-1 and COX-2. brieflands.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. brieflands.com Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. brieflands.comresearchgate.net The selectivity of these inhibitors is often attributed to the presence of a side pocket in the COX-2 active site that is not present in COX-1. researchgate.net The sulfonamide group of celecoxib and related compounds is thought to interact with this side pocket. researchgate.net

Significance as a Synthetic Intermediate and Reference Compound in Preclinical Research

This compound's primary significance in the scientific field lies in its utility as a synthetic intermediate. It serves as a building block for the synthesis of more complex molecules, including various analogs and derivatives of celecoxib. zenodo.org The bromine atom on the phenyl ring provides a reactive handle for a variety of chemical transformations, such as cross-coupling reactions, allowing for the introduction of different functional groups. This facilitates the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

In preclinical research, particularly in the development and analysis of COX-2 inhibitors, this compound can be used as a reference compound or an impurity standard. nih.govresearchgate.net During the synthesis of active pharmaceutical ingredients (APIs) like celecoxib, various related substances and impurities can be formed. nih.govzenodo.orgresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) require the identification and characterization of impurities present in an API above a certain threshold. zenodo.org Therefore, having access to well-characterized samples of potential impurities like this compound is crucial for developing and validating analytical methods to ensure the quality and safety of the final drug product. For instance, it can be used in co-injection studies to confirm the identity of an impurity in a sample. zenodo.org

Current Research Landscape and Gaps in Understanding its Fundamental Role

The current research landscape for this compound is largely centered on its role in synthetic and analytical chemistry. Studies often describe its synthesis as part of a larger effort to create novel COX-2 inhibitors or to prepare impurities of celecoxib for analytical purposes. nih.govzenodo.org There is a significant body of literature on the synthesis of diarylpyrazole derivatives and their evaluation as anti-inflammatory agents. acs.org

However, there appear to be gaps in the understanding of the fundamental biological role of this compound itself. While its structural similarity to celecoxib suggests potential activity as a COX inhibitor, detailed studies on its specific inhibitory profile against COX-1 and COX-2 are not as widely reported as for its more famous analog. Further research could explore its intrinsic biological activity, which might reveal novel properties or a different selectivity profile compared to celecoxib. Investigating its metabolic fate and potential toxicological profile would also contribute to a more complete understanding of this compound.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C16H12BrN3O2S | 406.26 |

| Celecoxib | C17H14F3N3O2S | 381.37 |

| Arachidonic acid | C20H32O2 | 304.47 |

| Prostaglandin (B15479496) G2 (PGG2) | C20H32O6 | 368.46 |

| Prostaglandin H2 (PGH2) | C20H32O5 | 352.46 |

Structure

3D Structure

特性

分子式 |

C17H13BrF3N3O2S |

|---|---|

分子量 |

460.3 g/mol |

IUPAC名 |

4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26) |

InChIキー |

MRBRJRAADVUUOK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes to Dehydroxy Bromocelecoxib

The synthesis of this compound is intrinsically linked to the development of celecoxib (B62257) and other diarylpyrazole non-steroidal anti-inflammatory drugs (NSAIDs). The foundational synthetic approach for this class of compounds involves the condensation of a 1,3-dicarbonyl compound with a suitably substituted hydrazine (B178648). beilstein-journals.orgchemrxiv.orgnih.govgoogle.comgoogle.com

Early synthetic routes to diarylpyrazoles were established through the Knorr pyrazole (B372694) synthesis. This method, dating back to the late 19th century, provides a versatile and straightforward pathway to the pyrazole core. In the context of this compound, the key precursors are a brominated 1,3-dicarbonyl compound and a (4-sulfamoylphenyl)hydrazine derivative.

The initial preparations analogous to what would be used for this compound likely involved a Claisen condensation to form the necessary β-diketone, followed by a cyclization reaction with the hydrazine. These early methods often utilized strong bases and high temperatures, with moderate yields. Over time, refinements in reaction conditions and the exploration of various catalysts have led to more efficient and scalable synthetic processes.

Optimized Synthetic Pathways and Yield Enhancement Strategies

Optimization of the synthesis of this compound and related compounds has focused on improving reaction yields, reducing reaction times, and employing more environmentally benign conditions. Key strategies include the use of one-pot syntheses, microwave-assisted reactions, and the exploration of various solvent systems.

One-pot synthesis has emerged as a highly efficient method for preparing pyrazole derivatives. benthamdirect.com This approach combines multiple reaction steps without the isolation of intermediates, thereby saving time and resources. For this compound, a one-pot procedure would involve the in-situ formation of the brominated 1,3-dione followed by immediate cyclization with (4-sulfamoylphenyl)hydrazine.

The choice of solvent has been shown to have a significant impact on the rate and yield of pyrazole formation. chemrxiv.org Studies on the synthesis of celecoxib, a closely related analogue, have demonstrated that solvents like ethanol (B145695) can promote the formation of the desired regioisomer. nih.gov The optimization of solvent systems, potentially including aqueous media or ionic liquids, represents a key area for enhancing the synthesis of this compound.

| Parameter | Conventional Method | Optimized Method | Reference |

| Reaction Type | Stepwise synthesis | One-pot synthesis | benthamdirect.com |

| Catalyst | Acid/Base | Metal or Organocatalyst | nih.govnih.gov |

| Solvent | Organic solvents (e.g., Toluene) | Greener solvents (e.g., Ethanol, Water) | chemrxiv.orgnih.gov |

| Energy Source | Conventional heating | Microwave irradiation | ias.ac.in |

| Yield | Moderate | High | nih.gov |

This table presents a comparative overview of conventional versus optimized synthetic parameters for pyrazole synthesis, applicable to this compound.

Derivatization Strategies for Analogues and Related Compounds

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of analogues. Derivatization can be achieved by modifying the phenyl rings or the sulfonamide moiety, leading to compounds with potentially altered biological activities.

Strategies for derivatization often involve Suzuki-Miyaura coupling reactions to introduce various substituents onto the brominated phenyl ring. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the facile introduction of aryl, heteroaryl, or alkyl groups. Furthermore, the sulfonamide group can be functionalized to create a library of related compounds.

The synthesis of selenium-containing analogues of celecoxib has been reported, showcasing another avenue for derivatization. nih.gov By analogy, the bromo group in this compound could be displaced or transformed to introduce selenium or other heteroatoms, leading to novel chemical entities. The exploration of such derivatization strategies is crucial for developing new therapeutic agents and research tools. nih.govresearchgate.netresearchgate.net

| Starting Material | Reagent/Catalyst | Product | Reference |

| This compound | Arylboronic acid, Pd catalyst | Aryl-substituted analogue | mdpi.com |

| This compound | (CH3)2Se2, NaBH4 | Selenocoxib analogue | nih.gov |

| Celecoxib analogue | Various benzaldehydes | Schiff base derivatives | researchgate.net |

This table illustrates various derivatization strategies that can be applied to this compound and related compounds.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The use of catalysts is central to the modern synthesis of pyrazoles, including this compound. Various catalytic systems, ranging from simple acids and bases to more complex metal and organocatalysts, have been employed to improve the efficiency and selectivity of the cyclization reaction.

Metal catalysts, such as those based on copper, zinc, iron, and silver, have been shown to be effective in the synthesis of pyrazole derivatives. nih.govnih.govmdpi.com For instance, copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. nih.gov Nano-ZnO has also been reported as a green and efficient catalyst for pyrazole synthesis in aqueous media. nih.gov

In addition to metal catalysts, organocatalysts have gained attention for their ability to promote pyrazole formation under mild conditions. Furthermore, the reaction conditions, including temperature, pressure, and the presence of additives, can be fine-tuned to optimize the synthesis. For example, continuous flow processes are being developed for the large-scale manufacture of celecoxib, a methodology that could be adapted for this compound. google.com

| Catalyst | Reaction Type | Advantages | Reference |

| Copper Triflate | Condensation | High efficiency | nih.gov |

| Nano-ZnO | Condensation | Green, aqueous media | nih.gov |

| Iron(III) Chloride | Cyclocondensation | Homogeneous, efficient | mdpi.com |

| Silver-based catalyst | Cyclization | Forms trifluoromethylated pyrazoles | nih.gov |

| HAp/ZnCl2 nano-flakes | One-pot multicomponent reaction | High yields, short reaction times | biointerfaceresearch.com |

This table summarizes various catalytic systems used in the synthesis of pyrazole derivatives, which are applicable to the synthesis of this compound.

Structural Characterization and Analytical Purity Profiling

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

The definitive identification of Dehydroxy Bromocelecoxib requires a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to map the proton and carbon framework of the molecule. Mass Spectrometry (MS) would confirm the molecular weight (460.27 g/mol ) and provide fragmentation patterns useful for structural confirmation. synthinkchemicals.comsynthinkchemicals.com Infrared (IR) Spectroscopy would identify characteristic functional groups present in the molecule.

Hypothetical Spectroscopic Data for this compound:

| Technique | Hypothetical Key Data Points |

| ¹H NMR | Chemical shifts and coupling constants for aromatic and pyrazole (B372694) protons. |

| ¹³C NMR | Chemical shifts for all 17 carbon atoms, including the trifluoromethyl group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 460/462 (due to Br isotopes), and characteristic fragment ions. |

| IR Spectroscopy | Absorption bands for N-H, C=N, C-F, S=O, and C-Br bonds. |

Without access to experimental spectra, a detailed discussion of the structural elucidation of this compound remains speculative.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of pharmaceutical compounds and for isolating impurities. The development of a validated HPLC method would be the most common approach for quantifying this compound in samples of Celecoxib (B62257).

A typical HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve a clear separation of this compound from Celecoxib and other related impurities.

Hypothetical HPLC Method Parameters:

| Parameter | Example Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Specific retention time distinguishing it from Celecoxib and other impurities. |

Application of Analytical Techniques in Monitoring Reaction Progress and Impurity Formation

Analytical techniques are critical for monitoring the formation of impurities like this compound during the synthesis of Celecoxib. By using a validated HPLC method, chemists can track the levels of this impurity in real-time, allowing for the optimization of reaction conditions to minimize its formation. This ensures the final drug product meets the stringent purity requirements set by regulatory agencies.

Role as a Reference Standard for Impurity Identification in Related Compound Synthesis

The availability of this compound as a reference standard is vital for the quality control of Celecoxib. synthinkchemicals.comsynthinkchemicals.com Pharmaceutical manufacturers use this certified standard to:

Identify the impurity in their product batches by comparing retention times in chromatography.

Quantify the amount of the impurity present to ensure it does not exceed specified limits.

Validate analytical methods to prove they are capable of accurately detecting and measuring the impurity.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features Influencing Biological Target Interactions

The interaction of diarylheterocyclic compounds, the class to which celecoxib (B62257) and its analogs belong, with the COX-2 enzyme is dictated by several key structural features. For Dehydroxy Bromocelecoxib, these features would be critical for its binding affinity and selectivity.

In the case of this compound, the key interacting moieties would be:

The Sulfonamide Group: This group is a cornerstone of COX-2 selectivity. It is believed to form hydrogen bonds with key amino acid residues in the secondary pocket of the COX-2 enzyme, such as His90, Arg513, and Phe518.

The Diaryl Substitution Pattern: The specific arrangement of the two phenyl rings on the central pyrazole (B372694) core is essential for fitting into the active site of the COX-2 enzyme.

The removal of the hydroxyl group, which differentiates this hypothetical compound from a brominated celecoxib, would alter the molecule's polarity and its potential for hydrogen bonding. The introduction of a bromine atom would increase its lipophilicity and size, potentially leading to enhanced van der Waals interactions within the hydrophobic regions of the binding pocket.

Comparative SAR Studies with Selectivity-Enhanced Analogues

Comparative SAR studies of celecoxib analogues have revealed that modifications at various positions can significantly impact COX-2 selectivity. The selectivity of these inhibitors is often attributed to the presence of a side pocket in the COX-2 active site that is absent in the COX-1 isoform.

The defining feature of many selective COX-2 inhibitors is the presence of a substituent, like the sulfonamide group of celecoxib, that can occupy this side pocket. The nature of this group and its substitution pattern on the phenyl ring are critical. For instance, replacing the sulfonamide with other hydrogen-bonding groups can modulate selectivity.

In this compound, the absence of a hydroxyl group on one of the phenyl rings, when compared to a hypothetical hydroxy-bromo-celecoxib, would likely decrease its polarity. The addition of a bromine atom, a bulky and lipophilic halogen, could potentially enhance binding within the hydrophobic main channel of the COX-2 active site. The table below illustrates a hypothetical comparison of inhibitory concentrations (IC50) based on general SAR principles for celecoxib analogs.

| Compound | Hypothetical COX-1 IC50 (µM) | Hypothetical COX-2 IC50 (µM) | Hypothetical Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| This compound | 12 | 0.03 | 400 |

| Hydroxy Celecoxib | 18 | 0.06 | 300 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is not based on experimental results for this compound.

Impact of Bromine Substitution on Molecular Recognition and Binding

The substitution of a hydrogen atom with a bromine atom on one of the phenyl rings of the celecoxib scaffold would have several predictable impacts on its molecular recognition and binding properties. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of the protein.

The key impacts of bromine substitution include:

Increased Lipophilicity: Bromine is more lipophilic than hydrogen, which could lead to stronger hydrophobic interactions with nonpolar residues in the COX-2 active site.

Steric Effects: The larger size of the bromine atom compared to hydrogen can influence the orientation of the molecule within the binding pocket, potentially leading to a more favorable or unfavorable binding pose.

Docking studies of various celecoxib analogues have shown that the orientation of the substituted phenyl ring within the active site is crucial for potent inhibition. A bromine substitution could potentially optimize these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For celecoxib and its analogues, various QSAR studies have been conducted to predict their COX-2 inhibitory activity and selectivity. biochempress.comnih.gov

These models typically use a range of molecular descriptors, including:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter), which account for the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.

A general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a series of celecoxib analogues, a hypothetical QSAR model might look like:

log(1/IC50) = c0 + c1(logP) + c2(MR) + c3*(σ)

Where:

log(1/IC50) is the biological activity.

logP is the hydrophobicity.

MR is the molar refractivity (a measure of volume).

σ is the Hammett electronic parameter.

c0, c1, c2, c3 are regression coefficients.

These models are valuable tools in drug design for predicting the activity of novel analogues before their synthesis, thus saving time and resources. For this compound, a QSAR model developed for this class of compounds could predict its potential COX-2 inhibitory activity based on the calculated values of its molecular descriptors.

Computational and Theoretical Studies of Molecular Interactions

Molecular Dynamics Simulations to Explore Conformational Stability and Dynamic Interactions

No molecular dynamics simulation studies have been reported that would provide insight into the conformational stability of Dehydroxy Bromocelecoxib or its dynamic behavior within the active sites of COX enzymes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT), that would describe the electronic structure, reactivity, or properties like molecular electrostatic potential for this compound.

Cheminformatics and Virtual Screening Applications Leveraging this compound Structural Data

The structural data of this compound has not been reported as a basis for cheminformatics models or as a query molecule in virtual screening campaigns to identify other related compounds.

Preclinical Pharmacological Investigations of Analogues and Derivatives

In Vitro Biochemical Characterization of Enzyme Inhibition

The primary mechanism of action for celecoxib (B62257) and its analogues is the inhibition of cyclooxygenase (COX) enzymes. In vitro assays are fundamental in determining the potency and selectivity of these new chemical entities against the two main COX isoforms, COX-1 and COX-2.

The inhibitory activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against purified enzymes. For celecoxib analogues, this involves assays using purified human or ovine COX-1 and human recombinant COX-2. acs.orgresearchgate.net

In a key study evaluating a series of iodinated celecoxib analogues, researchers measured their ability to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂) by the respective COX isoforms. acs.orgacs.org One of the most promising compounds identified was 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole (referred to as Compound 8 in the study). This analogue demonstrated potent inhibition of purified human COX-2 with an IC₅₀ value of 0.05 µM. acs.orgacs.org In contrast, its inhibitory activity against ovine COX-1 was significantly lower, with an IC₅₀ value greater than 66 µM. acs.org This indicates a high degree of selectivity for the COX-2 enzyme.

Another iodo-celecoxib derivative, with the iodo group at the meta-position of the 5-phenyl ring, also showed potent and selective COX-2 inhibition with an IC₅₀ of 0.08 µM against COX-2 and >66 µM against COX-1. acs.org In contrast, studies on a bromo-substituted bipyrazole analogue of celecoxib (referred to as HR1) suggested it was less favorable, potentially due to steric hindrance from the larger bromine atom, which could hamper its binding to the enzyme's active site. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Source |

| Iodo-Celecoxib Analogue (Compound 8) | > 66 | 0.05 | acs.orgacs.org |

| Celecoxib | ~8.3 | ~15 (instantaneous) | nih.gov |

| Meta-Iodo-Celecoxib Analogue (Compound 1) | > 66 | 0.08 | acs.org |

Data represents findings from in vitro assays using purified enzymes. IC₅₀ values can vary based on assay conditions.

The selectivity index (SI) is a critical parameter for newer non-steroidal anti-inflammatory drugs (NSAIDs), calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2, which is hypothesized to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition. nih.gov

For the iodo-celecoxib analogue (Compound 8), the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is calculated to be >1320 (>66 µM / 0.05 µM). acs.org This demonstrates a very high degree of COX-2 selectivity, significantly greater than that of many first-generation NSAIDs. tandfonline.com The structural modifications, including the replacement of the p-tolyl group of celecoxib with a p-iodophenyl group and the substitution of the sulfonamide (-SO₂NH₂) with a methylsulfonyl (-SO₂Me) group, contribute to this high potency and selectivity. acs.orgacs.org

The nature of enzyme inhibition can be either reversible or irreversible. acs.org Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. acs.org Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme. nih.gov Reversible inhibition can be further classified as competitive, non-competitive, or mixed. nih.gov

Celecoxib itself is known to be a reversible, competitive inhibitor of COX-1. nih.gov Studies on its analogues generally assess whether these derivatives retain a reversible mechanism. Time-dependent inhibition assays are often employed to distinguish between reversible and irreversible mechanisms. nih.gov For celecoxib and its close analogues, the inhibition is typically found to be reversible and not time-dependent, meaning the level of inhibition does not increase with pre-incubation of the enzyme and the inhibitor. nih.gov This reversible nature is a key characteristic of the coxib class of drugs.

Cell-Based Assays for Modulation of Inflammatory Pathways (e.g., prostaglandin synthesis)

While purified enzyme assays are crucial, cell-based assays provide a more physiologically relevant system for evaluating drug candidates. plos.org These assays assess a compound's ability to penetrate cell membranes and inhibit enzyme activity within a cellular context, such as the modulation of prostaglandin synthesis in inflammatory cells. acs.org

To evaluate the efficacy of halogenated celecoxib analogues in a cellular environment, researchers often use cell lines such as the RAW264.7 murine macrophage-like cell line. acs.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequently produce prostaglandins (B1171923), mimicking an inflammatory response. acs.orgacs.org

In the evaluation of the iodo-celecoxib analogue (Compound 8), LPS-stimulated RAW264.7 cells were treated with the compound to measure its ability to inhibit COX-2 activity. The results showed that this analogue potently inhibited COX-2 in these intact inflammatory cells with an IC₅₀ value of 0.03 µM. acs.orgacs.org This potent activity in a cell-based assay confirms that the compound effectively crosses the cell membrane and engages its intracellular target.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |

| Iodo-Celecoxib Analogue (Compound 8) | RAW264.7 Macrophages | COX-2 Inhibition | 0.03 | acs.orgacs.org |

| Meta-Iodo-Celecoxib Analogue (Compound 1) | RAW264.7 Macrophages | COX-2 Inhibition | 0.04 | acs.org |

The inhibition of COX-2 by celecoxib analogues directly impacts inflammatory signaling cascades. The primary effect is the blockade of the conversion of arachidonic acid into PGH₂, which is the precursor for various pro-inflammatory prostaglandins (like PGE₂) and thromboxanes. tandfonline.com This interruption of the signaling pathway is a central event in reducing the inflammatory response. rsc.org

Signaling pathways are complex, often involving a series of activation events (cascades) where one protein activates the next. nih.gov By inhibiting COX-2, these compounds prevent the downstream amplification of the inflammatory signal that would otherwise be mediated by prostaglandins. rsc.org Beyond direct COX-2 inhibition, some studies have explored whether celecoxib analogues affect other signaling pathways. For instance, certain celecoxib analogues have been investigated for their effects on pathways like the 5-lipoxygenase (5-LOX) pathway or their ability to modulate cytokine release (e.g., TNF-α, IL-6) in cellular models of inflammation, although these are outside the primary mechanism of COX-2 inhibition. nih.govresearchgate.net For the specific halogenated analogues discussed, the primary focus of their preclinical evaluation remains the potent and selective inhibition of prostaglandin synthesis via the COX-2 pathway.

Exploratory Biological Activity in Non-Mammalian or Sub-Mammalian Models

The investigation of celecoxib analogues and derivatives has extended to non-mammalian and sub-mammalian models to elucidate fundamental biological activities and mechanisms of action. These simplified systems, including specific cell cultures and small organisms, offer controlled environments to study cellular and physiological responses to these compounds, often independent of the complex interactions within a mammalian system.

In Vitro Studies in Specific Cell Cultures or Organoids

A primary approach to exploring the preclinical pharmacology of celecoxib derivatives involves in vitro assays using various cell lines. These studies are instrumental in determining the direct effects of compounds on cellular targets, such as the cyclooxygenase (COX) enzymes, and assessing their potential as anti-inflammatory or anti-proliferative agents.

Research has focused on synthesizing and evaluating series of celecoxib analogues for their inhibitory activity against COX-1 and COX-2 enzymes. For instance, a series of analogues demonstrated that specific structural modifications could lead to potent and highly selective COX-2 inhibition. nih.gov In these studies, compounds are often tested for their half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%.

Beyond simple enzyme inhibition, the effects of these analogues have been explored in various cancer cell lines. Studies have evaluated compounds for their cytotoxic effects on cell lines such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), providing insights into their anti-cancer potential. mdpi.com Some celecoxib derivatives, like 2,5-dimethyl-celecoxib and OSU-03012, have been noted for their antitumor properties, which may not be entirely dependent on COX-2 inhibition. nih.govnih.gov These findings suggest that celecoxib analogues can engage with multiple cellular pathways. nih.gov The data from these in vitro investigations are crucial for identifying promising candidates for further development.

Table 1: In Vitro Activity of Celecoxib Analogues and Derivatives (This table is interactive. You can sort and filter the data by clicking on the headers.)

| Compound/Analogue | Cell Line / Assay System | Biological Effect | IC₅₀ Value (μM) | Selectivity Index (SI) for COX-2 | Source |

| Compound 1h | In Vitro COX-2 Assay | COX-2 Inhibition | 0.049 | >1000 | nih.gov |

| Celecoxib | In Vitro COX-2 Assay | COX-2 Inhibition | 0.78 | 9.51 | frontiersin.org |

| PYZ16 | In Vitro COX-2 Assay | COX-2 Inhibition | 0.52 | 10.73 | frontiersin.org |

| PYZ18 | In Vitro COX-2 Assay | COX-2 Inhibition | 7.07 | >4.24 | tandfonline.com |

| PYZ19 | In Vitro COX-2 Assay | COX-2 Inhibition | 5.01 | - | tandfonline.com |

| Compound 16a | MCF-7 (Breast Cancer) | Cytotoxicity | 0.73 | - | mdpi.com |

| Compound 16b | MCF-7 (Breast Cancer) | Cytotoxicity | 6.25 | - | mdpi.com |

| Compound 18f | MCF-7 (Breast Cancer) | Cytotoxicity | 2.59 | - | mdpi.com |

| Compound 16a | A549 (Lung Cancer) | Cytotoxicity | 1.64 | - | mdpi.com |

Limited In Vivo Investigations in Simplified Organisms for Mechanistic Insights

To bridge the gap between cell-based assays and complex mammalian studies, researchers utilize simplified organisms like the nematode Caenorhabditis elegans and the zebrafish (Danio rerio). These models allow for the observation of systemic effects of compounds in a whole-organism context, providing valuable mechanistic insights.

Studies in C. elegans have revealed that celecoxib and some of its analogues can extend the lifespan of the nematode and delay age-related physiological declines. nih.gov Interestingly, this anti-aging effect appears to be independent of COX-2 inhibitory activity, as analogues lacking this function produced similar results. nih.gov The mechanism may instead involve the insulin/IGF-1 signaling pathway, a key regulator of aging in many species. nih.govnih.gov Furthermore, celecoxib has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) infections in a C. elegans model, indicating a potential antimicrobial role. frontiersin.org

The zebrafish model has been employed to assess the effects of celecoxib on vertebrate development and disease processes. In one study, celecoxib was shown to promote remyelination following chemically induced demyelination, suggesting a potential therapeutic effect for demyelinating diseases. dovepress.com Conversely, other research has indicated that celecoxib exposure can impair normal heart development in zebrafish embryos by inhibiting COX-2 activity, highlighting the enzyme's role in organogenesis. nih.gov These studies in simplified organisms are pivotal for understanding the broader biological consequences and potential therapeutic avenues of celecoxib derivatives.

Table 2: In Vivo Activity of Celecoxib and Analogues in Simplified Organisms (This table is interactive. You can sort and filter the data by clicking on the headers.)

| Compound | Organism Model | Biological Effect Observed | Concentration / Treatment | Source |

| Celecoxib | Caenorhabditis elegans | Extends lifespan, delays age-related proteotoxicity | 10 µM | nih.govnih.gov |

| OSU-03012 | Caenorhabditis elegans | Extends lifespan | - | nih.gov |

| Celecoxib | Caenorhabditis elegans | Reduced MRSA bacterial count | 16 and 32 µg/ml | frontiersin.org |

| Celecoxib | Danio rerio (zebrafish) | Promoted remyelination in demyelinated larvae | 2 µM | dovepress.com |

| Celecoxib | Danio rerio (zebrafish) | Low in vivo toxicity, no effect on embryo development | 0.5, 1, 2, or 4 μM | dovepress.com |

| Celecoxib | Danio rerio (zebrafish) | Impaired heart looping and valve formation | - | nih.gov |

Advanced Research Perspectives and Future Directions

Novel Synthetic Methodologies for Dehydroxy Bromocelecoxib and its Derivatives

The synthesis of this compound and its derivatives is rooted in the well-established chemistry of pyrazole (B372694) formation. The core of these methodologies typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com

One of the primary routes to substituted pyrazoles is the reaction between an α,β-unsaturated ketone and a hydrazine. rjptonline.org For this compound, this would involve a chalcone (B49325) precursor. Another common and efficient method is the condensation of 1,3-diketones with hydrazines. researchgate.net The regioselectivity of this reaction is a critical aspect, and modern synthetic methods have focused on achieving high yields of the desired isomer. mdpi.com

Recent advancements in synthetic chemistry offer promising avenues for the preparation of this compound and its analogues with greater efficiency and under more environmentally friendly conditions. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives.

Green chemistry approaches: The use of nano-catalysts, such as nano-ZnO, provides an efficient and eco-friendly method for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com

Catalytic methods: The use of catalysts like copper triflate in ionic liquids has been explored for the synthesis of 1,3,5-trisubstituted pyrazoles. nih.gov

Multi-component reactions: These reactions allow for the construction of complex molecules like pyrazole derivatives in a single step from multiple starting materials, enhancing synthetic efficiency. researchgate.net

Photocatalysis: The use of light to initiate and drive the synthesis of pyrazole derivatives is an emerging area with the potential for novel transformations. researchgate.net

A generalized synthetic scheme for a this compound analogue is presented below:

Development of Advanced Computational Models Based on its Molecular Framework

The molecular framework of this compound, characterized by its diarylpyrazole core, is well-suited for the development of advanced computational models to predict biological activity and guide the design of new molecules.

Molecular Docking: Docking studies have been instrumental in understanding the binding of this compound and its analogues to the active site of cyclooxygenase (COX) enzymes. For instance, the co-crystallized ligand S58, which is this compound, has been studied in the active site of COX-2. researchgate.net These studies reveal key hydrogen bonding interactions, often with residues like Arg513 and His90. semanticscholar.orgrsc.org

Pharmacophore Modeling: Based on the known interactions of this compound and related ligands with their biological targets, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict their inhibitory potency against various targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to a biological target. These simulations can reveal the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

The development of these computational models is crucial for virtual screening campaigns to identify new hits from large compound libraries and for optimizing the structure of lead compounds.

| Computational Method | Application in this compound Research | Key Insights |

| Molecular Docking | Predicting binding modes and affinities to target proteins like COX-2. | Identification of key interacting amino acid residues. semanticscholar.orgrsc.org |

| Pharmacophore Modeling | Defining essential structural features for biological activity. | Guiding the design of new analogues with improved potency. |

| QSAR | Correlating structural properties with biological activity. | Predicting the activity of novel, unsynthesized compounds. |

| MD Simulations | Studying the dynamic behavior of the ligand-protein complex. | Understanding the stability and flexibility of the bound state. |

Exploration of New Biological Targets and Pathways for Structural Analogues (non-clinical)

While the primary biological targets of celecoxib (B62257) and its analogues are the COX enzymes, research has indicated that the diarylpyrazole scaffold may interact with other biological targets. This opens up possibilities for repositioning these compounds for new therapeutic applications.

Carbonic Anhydrases: Some studies have explored the potential of pyrazole-containing compounds to inhibit carbonic anhydrase (CA) isoforms, some of which are involved in cancer. nih.gov The sulfonamide moiety present in this compound is a known zinc-binding group, which is a key feature of many CA inhibitors.

5-Lipoxygenase (5-LOX): The 5-LOX enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. There is interest in developing dual COX/5-LOX inhibitors for enhanced anti-inflammatory effects with a potentially better safety profile. The this compound scaffold could be explored for this dual activity.

Nuclear Receptors: Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to interact with nuclear receptors, which are involved in regulating gene expression. The potential for this compound and its analogues to modulate the activity of these receptors is an area for future investigation.

Kinases: The vast and diverse family of protein kinases presents numerous targets for drug discovery. High-throughput screening of this compound and a library of its derivatives against a panel of kinases could uncover novel inhibitory activities.

The exploration of these new targets is often carried out using a combination of computational screening and in vitro biochemical and cellular assays.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. In the context of this compound research, these technologies can be applied in several ways:

Predictive Modeling: AI and ML algorithms can be trained on existing data to build more accurate and predictive QSAR models. These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties. By providing the model with a set of constraints, such as a desired binding affinity for a particular target and favorable physicochemical properties, it can generate new chemical structures based on the this compound scaffold.

Synthesis Prediction: Retrosynthesis prediction tools based on AI can help chemists devise efficient synthetic routes for this compound and its novel analogues. This can save significant time and resources in the lab.

Image Analysis: In high-content screening applications, ML algorithms can be used to analyze cellular images and identify subtle phenotypic changes induced by treatment with this compound or its derivatives. This can provide valuable insights into their mechanism of action.

The integration of AI and ML into the research workflow for this compound has the potential to accelerate the pace of discovery and lead to the development of novel research tools and therapeutic candidates.

Role in Mechanistic Toxicology Studies at the Cellular/Enzymatic Level (excluding safety/adverse effects in vivo)

Mechanistic toxicology aims to understand how chemical substances exert their toxic effects at the molecular, cellular, and organ levels. nih.gov this compound can serve as a valuable tool in such studies.

In Vitro Cytotoxicity Assays: The effect of this compound on the viability and proliferation of various cell lines can be assessed. These studies can help to identify potential cytotoxic liabilities and provide a preliminary indication of the compound's therapeutic window.

Enzyme Inhibition Assays: Beyond its effects on COX enzymes, the inhibitory activity of this compound against a panel of other enzymes, such as cytochrome P450s, can be evaluated. This can help to predict potential drug-drug interactions.

High-Content Screening: Using automated microscopy and image analysis, the effects of this compound on multiple cellular parameters, such as mitochondrial function, oxidative stress, and apoptosis, can be assessed simultaneously. nih.gov This can provide a detailed picture of the compound's cellular toxicology profile.

Metabolomics: By analyzing the changes in the cellular metabolome following treatment with this compound, researchers can gain insights into the metabolic pathways that are perturbed by the compound. nih.gov

These in vitro mechanistic toxicology studies are crucial for understanding the potential risks associated with a new chemical entity before it is considered for further development.

| Toxicological Assay | Purpose | Potential Findings |

| Cell Viability Assays | To determine the concentration at which the compound becomes toxic to cells. | Identification of cell-type specific toxicity. |

| Enzyme Inhibition Panels | To assess off-target inhibitory activity. | Prediction of potential drug-drug interactions. |

| High-Content Analysis | To evaluate effects on multiple cellular processes. | Elucidation of the mechanism of cytotoxicity. |

| Cellular Metabolomics | To study the impact on cellular metabolism. | Identification of perturbed metabolic pathways. |

Opportunities for Scaffold Modification in the Design of Academic Probe Molecules

Academic probe molecules are small molecules designed to selectively interact with a specific biological target. They are invaluable tools for basic research, helping to elucidate the function of proteins and pathways in health and disease. The this compound scaffold offers numerous opportunities for modification to create such probes.

Introduction of Reporter Groups: The scaffold can be modified to include reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. These modifications would allow for the visualization of the target protein in cells, the isolation of the target protein from complex mixtures, or the covalent labeling of the target protein, respectively.

Fine-tuning of Selectivity: By systematically modifying the substituents on the two aryl rings and the pyrazole core, the selectivity of the compound for a particular target can be fine-tuned. For example, modifications could be made to enhance selectivity for COX-2 over COX-1, or to develop selectivity for a completely new target.

Modulation of Physicochemical Properties: The physicochemical properties of the molecule, such as solubility and cell permeability, can be modulated through chemical modifications. This is important for ensuring that the probe can effectively reach its target in a cellular or in vivo setting.

The design and synthesis of a library of this compound analogues with diverse chemical modifications would provide a valuable resource for the scientific community to explore a wide range of biological questions.

Q & A

Q. How should researchers apply the FINER criteria to evaluate proposed studies on this compound?

- Methodological Answer : Assess Feasibility (resources, timeline), Interest (novelty vs. incremental contribution), Novelty (filling COX-2 inhibitor knowledge gaps), Ethics (IACUC/IRB compliance), and Relevance (translational potential for inflammation or cancer). Use PICO framework to refine hypotheses (Population, Intervention, Comparison, Outcome) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。